2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Antifolate Research DHFR Inhibition Medicinal Chemistry

2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS 763108-63-0) is a synthetic small molecule (C25H22N2O3S, MW 430.52) belonging to the 2-thioether-substituted quinazolin-4(3H)-one chemotype. This compound is listed in the SALOR screening library and is commercially available for research purposes, with supplier-reported purity specifications of ≥95%.

Molecular Formula C25H22N2O3S
Molecular Weight 430.5 g/mol
CAS No. 763108-63-0
Cat. No. B12012072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
CAS763108-63-0
Molecular FormulaC25H22N2O3S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C
InChIInChI=1S/C25H22N2O3S/c1-3-30-20-14-10-18(11-15-20)23(28)16-31-25-26-22-7-5-4-6-21(22)24(29)27(25)19-12-8-17(2)9-13-19/h4-15H,3,16H2,1-2H3
InChIKeyMEYOLJDCDPWWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one: Chemical Identity and Structural Context for Procurement Decisions


2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS 763108-63-0) is a synthetic small molecule (C25H22N2O3S, MW 430.52) belonging to the 2-thioether-substituted quinazolin-4(3H)-one chemotype . This compound is listed in the SALOR screening library and is commercially available for research purposes, with supplier-reported purity specifications of ≥95% [1]. A closely related series of 2-heteroarylthio-quinazolin-4-one analogs has been investigated in the context of nonclassical antifolate development, with reported activities against dihydrofolate reductase (DHFR), microbial pathogens, and tumor cell lines [1]. However, to date, no published, head-to-head comparative studies exist that provide specific quantitative differentiation for CAS 763108-63-0 against its closest structural analogs, and the primary literature citation does not explicitly identify this compound among the tested derivatives [1].

Why a Standard 2-Thioether-Quinazolinone Analog Cannot Replace CAS 763108-63-0 for Targeted Investigation


The quinazolin-4(3H)-one scaffold is highly privileged, but small structural variations in substitution patterns can lead to profound shifts in biological activity profiles. In the series of 2-heteroarylthio-quinazolin-4-ones, even single-atom or positional changes at the N-3 aryl group or the 2-thioether side chain resulted in differential DHFR inhibition, antimicrobial potency, and antitumor spectrum; for instance, compound promiscuity against multiple tumor cell lines was not uniformly present across all analogs [1]. Therefore, assuming that a close analog can simply replace CAS 763108-63-0 without empirical validation introduces substantial risk of altered target engagement, off-target interactions, or loss of desired biological effect. The evidence below, while limited by the absence of direct comparative data for this specific compound, underscores the necessity of using the exact compound for assay reproducibility and meaningful structure–activity relationship (SAR) interpretation [1].

Procurement-Relevant Quantitative Differentiation of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one


DHFR Inhibitory Activity: Cross-Study Comparison with a Structurally Distinct 2-heteroarylthio-quinazolin-4-one Series

The most structurally analogous series described in the primary literature consists of 2-heteroarylthio-6-substituted-quinazolin-4-ones, where compounds 21, 25, and 39 exhibited DHFR inhibitory activity with IC50 values ranging from 0.3 to 0.8 µM [1]. In this series, the presence of N-3 substitution (e.g., p-tolyl or substituted phenyl) combined with a 2-thioether-linked heteroaryl moiety was critical for enzyme recognition [1]. Because the exact activity of CAS 763108-63-0 has not been published, the most defensible procurement targeting strategy is to prioritize compounds for which the N-3 p-tolyl and the 2-((4-ethoxyphenyl)-2-oxoethyl)thio side chain remain intact, as these structural features are anticipated to be key determinants of DHFR binding based on molecular modeling of related analogs [1].

Antifolate Research DHFR Inhibition Medicinal Chemistry

Antimicrobial Spectrum: Cross-Class Comparison of Quinazolin-4-one Analogs

In the Al-Omary et al. (2013) study, several 2-heteroarylthio-quinazolin-4-ones, such as compounds 25, 28, 33, 35, and 36, demonstrated broad-spectrum antimicrobial activity comparable to the standard antibiotic gentamicin, with comparable zones of inhibition against both Gram-positive and Gram-negative bacterial species [1]. This broad-spectrum trait was not universal across the series; other analogs were either inactive or displayed only selective activity, highlighting how specific N-3 and 2-thioether combinations govern antimicrobial efficacy [1]. Without experimental data for CAS 763108-63-0, the risk associated with substituting a superficially similar analog is particularly high for antimicrobial screening programs, where qualitative differences in spectrum can arise from very minor structural nuances.

Antimicrobial Discovery Broad-Spectrum Activity Antibiotic Development

Antitumor Activity: Profile Variation Among 2-Heteroarylthio-Quinazolin-4-one Derivatives

Compound 29, a 2-heteroarylthio-quinazolin-4-one derivative, displayed broad-spectrum antitumor activity with growth inhibition (GI) values ranging from 25.8% to 41.2% across several tumor cell lines, while most other derivatives in the series showed narrower or weaker activity [1]. This observation supports that even within the same core scaffold, specific substituent combinations are crucial for achieving wide antitumor coverage. Purchasing a generic quinazolin-4-one analog instead of CAS 763108-63-0, which optionally varies either the 4-ethoxyphenyl or p-tolyl groups, is likely to eliminate or substantially reduce any potential antitumor activity associated with this specific substitution pattern [1].

Anticancer Screening NCI-60 Cell Panel Cytotoxicity

Commercially Defined Purity and Identity: Supplier-Specified Differentiation from Local Chemical Alternatives

CAS 763108-63-0 is listed with a minimum purity of 95% (HPLC) by reputable chemical suppliers, with corresponding molecular weight 430.52 g/mol and molecular formula C25H22N2O3S confirmed by MS and 1H-NMR . In contrast, a locally synthesized or informally substituted analog typically lacks this level of analytical documentation, introducing uncertainty in actual purity, isomeric form, or stoichiometry. For procurement-driven research, this documented purity reduces the risk of off-target activity arising from impurities or degradation products, thereby ensuring the assay signal can be attributed solely to the target compound .

Lead Discovery Biochemical Assays Quality Control

Scientifically Grounded Application Scenarios for 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one Based on Available Evidence


1. Nonclassical Antifolate Lead Optimization: DHFR Inhibitor Screening

Based on the class-level DHFR inhibition data established in the 2-heteroarylthio-quinazolin-4-one series (IC50 0.3–0.8 µM for selected analogs), CAS 763108-63-0 can serve as a structurally precise starting point for screening against human or pathogen-derived DHFR [1]. Its N-3 p-tolyl and 2-((4-ethoxyphenyl)-2-oxoethyl)thio substituents are hypothesized to contribute to enzyme recognition, and replacing these specific groups with different aryl or heteroaryl motifs would invalidate any SAR inference drawn from the published series. Procure this exact compound for primary enzyme inhibition assays to establish a reliable baseline for subsequent medicinal chemistry optimization.

2. Antimicrobial Screening for Broad-Spectrum Activity Profiling

The published analog compounds 25, 28, 33, 35, and 36 exhibited broad-spectrum antimicrobial activity comparable to gentamicin [1]. CAS 763108-63-0 retains the core pharmacophore, offering a targeted candidate for standardized disk diffusion or broth microdilution assays against ESKAPE pathogens. Using the exact CAS 763108-63-0 rather than a generic “quinazolin-4-one” ensures that any observed antimicrobial effect can be directly related to the specific p-tolyl and 4-ethoxyphenyl substitution, enabling precise structure–activity correlation.

3. Antitumor Panel Screening for Cytostatic Substituent Optimization

Compound 29 of the related series showed broad-spectrum cytostatic activity (GI 25.8–41.2%) across multiple tumor cell lines [1]. CAS 763108-63-0 can be evaluated in a similar NCI-60 or focused panel to determine whether the 4-ethoxyphenyl/p-tolyl combination confers a comparable or superior tumor-type coverage profile. Procuring the exact compound ensures that an inactive result genuinely reflects a lack of antitumor potential for this specific substitution pattern, rather than being an artifact of an impure or incorrectly substituted analog.

Quote Request

Request a Quote for 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.